molecular formula C10H8O4 B11906419 3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one CAS No. 128428-13-7

3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11906419
CAS No.: 128428-13-7
M. Wt: 192.17 g/mol
InChI Key: RUHKWILQGBGFIK-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran class, which serves as a key scaffold in medicinal and synthetic chemistry. Benzopyran derivatives are extensively researched due to their diverse biological activities and presence in various natural products . This compound features specific substitutions at the 3- and 7- positions, making it a potential intermediate or building block for the synthesis of more complex molecules. Researchers utilize this core structure to develop novel compounds with potential pharmacological properties, inspired by the known activities of similar structures which include being studied as biomarkers for food consumption or for anti-inflammatory effects . As a high-purity research chemical, it is ideal for probing structure-activity relationships, developing new synthetic methodologies, and screening for biological activity in vitro. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the specific safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128428-13-7

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C10H8O4/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5,11H,1H3

InChI Key

RUHKWILQGBGFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 7 Methoxy 4h 1 Benzopyran 4 One

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety

The benzene A-ring of 3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one is activated towards electrophilic aromatic substitution by the electron-donating effects of the ether oxygen of the pyran ring and the methoxy (B1213986) group at position 7. The directing influence of these groups, along with the deactivating effect of the carbonyl group on the pyrone ring, plays a crucial role in determining the regioselectivity of these reactions.

Nitration and Halogenation Pathways

While specific studies on the nitration and halogenation of this compound are not extensively documented, the reactivity of related flavonoids provides insights into the expected pathways. The hydroxyl and methoxy groups are ortho, para-directing activators. In the case of 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one, bromination has been shown to occur at the 8-position, which is ortho to the activating hydroxyl group at C-7 nih.gov. A similar outcome can be anticipated for this compound, where the C-6 and C-8 positions are activated by the C-7 methoxy group and the C-5 oxygen of the pyran ring.

Halogenation of flavonoids is a well-established transformation. For instance, the bromination of a dihydro precursor of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one using N-bromosuccinimide (NBS) in a halogenated solvent under UV-Vis light has been reported nih.gov. This suggests that direct halogenation of the aromatic ring of this compound would likely proceed at the activated positions, primarily C-6 and C-8.

Reaction Reagents and Conditions Expected Major Product(s) Reference
BrominationN-Bromosuccinimide (NBS), CCl4, UV light8-Bromo-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one nih.gov (by analogy)
NitrationHNO3/H2SO46-Nitro-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one and/or 8-Nitro-3-hydroxy-7-methoxy-4H-1-benzopyran-4-oneGeneral knowledge of electrophilic aromatic substitution

Friedel-Crafts Acylation/Alkylation

Friedel-Crafts reactions on flavonoids allow for the introduction of alkyl and acyl groups onto the aromatic rings. The reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst leads to the formation of a monoacylated product organic-chemistry.org. This electrophilic aromatic substitution is a valuable method for the synthesis of various flavonoid derivatives organic-chemistry.orgnih.gov. In the context of this compound, the A-ring is the more likely site for Friedel-Crafts reactions due to its higher electron density compared to the B-ring (which is absent in this specific structure but present in many other flavonoids). The activating methoxy group at C-7 would direct acylation or alkylation to the C-6 and C-8 positions. However, the presence of the 3-hydroxyl group can complicate the reaction, as it can coordinate with the Lewis acid catalyst. Therefore, protection of the hydroxyl group may be necessary to achieve the desired outcome.

Reaction Reagents and Conditions Expected Major Product(s) Reference
Friedel-Crafts AcylationAcyl chloride, AlCl36-Acyl-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one and/or 8-Acyl-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one organic-chemistry.orgnih.gov (by analogy)

Nucleophilic Addition and Ring-Opening Reactions of the γ-Pyrone Ring

The γ-pyrone ring of this compound contains two primary sites for nucleophilic attack: the carbonyl carbon at C-4 and the C-2 position, which is susceptible to conjugate addition. The stability of the pyrone ring is significant, but under certain conditions, it can undergo ring-opening reactions.

Conjugative Addition at C-2 and Subsequent Transformations

The C-2/C-3 double bond in the γ-pyrone ring allows for conjugate or 1,4-addition of nucleophiles youtube.com. This type of reaction is common for α,β-unsaturated carbonyl compounds. For flavonoids, this can lead to the formation of a variety of derivatives. The attack of a nucleophile at the C-2 position would lead to an enolate intermediate, which can then be protonated or undergo further transformations. The development of a cascade 1,4-conjugate addition/oxa-Michael addition for the synthesis of flavanones highlights the utility of this reactivity pattern acs.org.

Ring Opening and Recyclization (RORC) Transformations

The pyrone ring of flavonoids can undergo ring-opening reactions under both acidic and basic conditions. For instance, the base-catalyzed rearrangement of aurone (B1235358) epoxides, which are structurally related to flavonoids, can lead to flavonols and aroylcoumaran-3-ones rsc.org. The ring-opening of epoxides, which share the feature of a strained three-membered ring with the pyrone ring, is a well-studied process that can be initiated by both acids and bases nih.govmasterorganicchemistry.comkhanacademy.orglibretexts.orgmasterorganicchemistry.com. While the pyrone ring is more stable than an epoxide, analogous ring-opening reactions can occur with potent nucleophiles or under forcing conditions. These reactions often lead to the formation of chalcone-like intermediates, which can then recyclize to form different heterocyclic systems. For example, the treatment of iron(III) hydroxyisoporphyrin with nucleophiles leads to ring-opened bilin complexes, demonstrating a similar reactivity pattern in a different heterocyclic system nih.gov.

Mechanism of Chromone-Coumarin Interconversion

The interconversion between chromones and their coumarin (B35378) (2H-1-benzopyran-2-one) isomers is a known phenomenon in flavonoid chemistry, most famously described by the Wessely-Moser rearrangement. drugfuture.comresearchgate.net This rearrangement, however, classically applies to flavones and isoflavones possessing a hydroxyl group at the C-5 position. The mechanism involves the opening of the pyranone ring under acidic or basic conditions to form a dibenzoylmethane (B1670423) intermediate. wikipedia.org Rotation around the carbon-carbon bond, followed by a recyclization event in the alternative orientation, leads to the isomeric product. wikipedia.org

For a compound like this compound, which lacks the C-5 hydroxyl group, the classical Wessely-Moser rearrangement is not directly applicable. However, other chromone-to-coumarin transformations are possible, often driven by the specific reagents and reaction conditions that can induce the necessary pyranone ring cleavage and subsequent recyclization. researchgate.net

Synthesis of Five-Membered Heterocycles (e.g., Pyrazoles, Isoxazoles, Furans)

The chromone (B188151) nucleus serves as a valuable synthon for five-membered heterocycles, primarily by acting as a masked 1,3-dicarbonyl system.

Pyrazoles: The synthesis of pyrazoles from chromones is typically achieved by reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives. nih.gov The reaction is well-documented for 3-formylchromones, which are structurally related to the title compound. researchgate.netijraset.comnih.gov The mechanism proceeds via an initial nucleophilic attack by hydrazine at the C-2 position of the chromone, leading to the opening of the pyranone ring. The resulting intermediate, an o-hydroxybenzoyl vinylhydrazine, then undergoes intramolecular cyclization. The hydrazine moiety condenses with the ketone at C-4 and the C-3 substituent (the hydroxyl group, which can tautomerize to a ketone, or a derivative thereof), ultimately forming the stable, aromatic pyrazole (B372694) ring. nih.gov

Isoxazoles: The formation of isoxazoles follows a similar mechanistic rationale, using hydroxylamine (B1172632) (H₂NOH) as the binucleophilic reagent. youtube.comuclm.es The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a standard method for isoxazole (B147169) synthesis. youtube.comnih.gov When a chromone reacts with hydroxylamine, the pyranone ring opens, and the resulting intermediate undergoes cyclization to yield an isoxazole. The nitrogen of the hydroxylamine attacks one carbonyl carbon, and the oxygen attacks the other, followed by dehydration to form the aromatic isoxazole ring. youtube.com An alternative, the Algar-Flynn-Oyamada (AFO) reaction, involves the oxidative cyclization of chalcone (B49325) precursors (which can be formed from chromones) with alkaline hydrogen peroxide to yield flavonols, but variations of this chemistry can lead to other heterocyclic systems. nih.gov

Formation of Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines, Pyrans)

The versatile chromone scaffold can also be transformed into various six-membered heterocyclic systems.

Pyridines: Pyridine (B92270) synthesis from chromones can be envisaged through reactions that leverage the ring-opened 1,3-dicarbonyl intermediate. In the presence of an ammonia (B1221849) source (like ammonium (B1175870) acetate), this intermediate can undergo a condensation reaction, analogous to a Hantzsch-type pyridine synthesis, to form a pyridine ring. youtube.com This involves the formation of an enamine, followed by cyclization and subsequent aromatization via oxidation or elimination. nih.gov

Pyrimidines: The synthesis of pyrimidines requires a reagent that can provide two nitrogen atoms to a three-carbon fragment. Reagents like urea, thiourea, or formamide (B127407) are commonly used. youtube.comnih.gov The reaction of this compound with such reagents would likely proceed through the opening of the γ-pyrone ring, followed by the condensation of the binucleophile with the resulting dicarbonyl system to form the pyrimidine (B1678525) ring.

The following table summarizes common reagents used for these transformations.

Target HeterocycleTypical Reagent(s)Reference(s)
PyrazoleHydrazine hydrate, Phenylhydrazine nih.gov
IsoxazoleHydroxylamine hydrochloride youtube.commdpi.com
PyridineAmmonium acetate (B1210297) (ammonia source) youtube.com
PyrimidineUrea, Thiourea, Amidines youtube.com

Construction of Seven-Membered Heterocycles (e.g., Diazepines, Oxadiazepines, Thiadiazepines)

Diazepines: The synthesis of benzodiazepines, a class of diazepines, is a cornerstone of medicinal chemistry. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. nih.govmdpi.com Therefore, the reaction of this compound with o-phenylenediamine is a plausible route to a chromone-derived benzodiazepine. The reaction would begin with the nucleophilic attack and opening of the pyrone ring, followed by a double condensation of the diamine with the dicarbonyl intermediate to form the seven-membered diazepine (B8756704) ring. nih.gov

Reactions Involving the 3-Hydroxy and 7-Methoxy Substituents

The substituents on the chromone core are also active sites for chemical modification.

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group at the C-3 position behaves as a typical phenolic hydroxyl group and can readily undergo etherification and esterification reactions.

Etherification: This reaction involves converting the -OH group into an ether (-OR). A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. O-methylation of 3-hydroxyflavones has been successfully achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov

Esterification: The hydroxyl group can be converted to an ester (-OCOR). This is typically achieved by reacting the chromone with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. A related reaction is the conversion of the hydroxyl group to a sulfonate ester, such as a triflate (-OTf), by reacting it with triflic anhydride (Tf₂O). nih.gov This creates an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Demethylation and Functional Group Interconversion at C-7

The methoxy group at C-7 is an aryl methyl ether, and its cleavage (demethylation) to the corresponding phenol (B47542) (7-hydroxy derivative) is a common transformation. This reaction is important for modifying the compound's properties or for enabling further reactions at the C-7 position.

Demethylation can be achieved using various reagents, with the choice often depending on the presence of other sensitive functional groups in the molecule. Strong protic acids like HBr or Lewis acids are frequently employed. Biological methods, such as microbial transformations using fungi like Cunninghamella elegans, have also proven effective for the O-demethylation of methoxylated flavonoids. nih.gov

Below is a table of common reagents used for the demethylation of aryl methyl ethers.

ReagentConditionsReference
Boron tribromide (BBr₃)Anhydrous solvent (e.g., DCM), often at low temperatureGeneral
Hydrobromic acid (HBr)Often with acetic acid, refluxGeneral
Pyridinium hydrochlorideHigh temperature (melt)General
Lewis Acids (e.g., AlCl₃)Anhydrous solvent, often with a scavenger (e.g., ethanethiol)General
Cunninghamella elegansMicrobial transformation nih.gov

Once demethylated, the newly formed 7-hydroxy group can undergo the same etherification and esterification reactions as described for the 3-hydroxy group, allowing for diverse functional group interconversions at this position.

Mannich-Type Reactions and Aminoalkylation

The introduction of an aminomethyl group into the scaffold of this compound via the Mannich reaction represents a significant chemical transformation. This reaction, a cornerstone of synthetic organic chemistry, involves the aminoalkylation of a proton-activated C-H bond located adjacent to a carbonyl group or other electron-withdrawing functionality. In the context of flavonoids and related benzopyranones, this reaction provides a versatile route to novel derivatives with modified physicochemical properties.

The general mechanism of the Mannich reaction commences with the formation of an electrophilic iminium ion from the condensation of a secondary amine and formaldehyde (B43269). Subsequently, the electron-rich aromatic ring of the benzopyranone acts as a nucleophile, attacking the iminium ion to form the corresponding aminomethylated product.

For this compound, the presence of the hydroxyl group at the C-7 position plays a crucial role in directing the regioselectivity of the Mannich reaction. The electron-donating nature of this hydroxyl group activates the A-ring of the chromone system towards electrophilic substitution. Research on structurally analogous flavonoids, such as those with a 7-hydroxyl group, has demonstrated that the aminomethylation predominantly occurs at the C-8 position. iuh.edu.vnnrfhh.com This is attributed to the ortho-para directing effect of the C-7 hydroxyl group, which enhances the nucleophilicity of the C-8 position.

The general synthetic route for the Mannich reaction of this compound with various secondary amines and formaldehyde is depicted below:

General Reaction Scheme:

In this reaction, this compound is treated with a secondary amine and formaldehyde, typically in a suitable solvent and often with heating, to afford the corresponding 8-(dialkylaminomethyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one derivative.

Detailed research findings on the Mannich reaction of a closely related compound, 7-hydroxyl-5,3',4'-trimethoxyflavone, provide valuable insights into the expected reactivity of this compound. iuh.edu.vn In a study utilizing microwave-assisted synthesis, a series of novel Mannich bases were prepared by reacting the flavonoid with various secondary amines and formaldehyde. The aminomethylation was consistently observed at the C-8 position of the A-ring. iuh.edu.vn The structures of the resulting products were confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). iuh.edu.vn

The following table summarizes the types of secondary amines that have been successfully employed in the Mannich reaction of analogous 7-hydroxyflavonoids and the general nature of the resulting products.

Reactant 1: Flavonoid Reactant 2: Secondary Amine Product: Mannich Base Reference
7-Hydroxyl-5,3',4'-trimethoxyflavoneVarious secondary amines (e.g., piperidine (B6355638), morpholine, N-methylpiperazine)8-(Aminomethyl)-7-hydroxyl-5,3',4'-trimethoxyflavone derivatives iuh.edu.vn
Chrysin (5,7-dihydroxyflavone)Dicyclohexylamine8-(Dicyclohexylaminomethyl)-5,7-dihydroxyflavone nrfhh.com

These findings strongly suggest that this compound would readily undergo Mannich-type reactions with a variety of secondary amines to yield the corresponding 8-aminomethylated derivatives. The reaction conditions, such as the choice of solvent, temperature, and reaction time, can be optimized to achieve high yields of the desired products. The resulting Mannich bases are valuable intermediates for further chemical modifications and for the exploration of their biological activities.

Structure Activity Relationship Sar Studies of 3 Hydroxy 7 Methoxy 4h 1 Benzopyran 4 One and Analogues

Influence of the 3-Hydroxy Group on Biological Activity and Reactivity

The hydroxyl group at the C-3 position of the chromone (B188151) ring plays a pivotal role in the molecule's chemical reactivity and biological functions. The 4-H-chromen-4-one structure can be readily functionalized at this third position. researchgate.net

The presence of a 3-hydroxy group, as seen in flavonols, is a key feature. scielo.br This group can influence the molecule's properties, including its ability to interact with metal ions, which can be a critical factor in preventing the generation of free radicals and protecting biomolecules from oxidative stress. scielo.br The acidity of the 3-hydroxy group and the basicity of the 4-carbonyl group's oxygen atom can be affected by substituents at other positions on the chromone skeleton. scielo.br

Research on 3-hydroxychromones has led to the development of various synthetic methods. For instance, an efficient synthesis of 3-hydroxychromones has been achieved through an oxidative cyclization mediated by lipase, highlighting the interest in these compounds. researchgate.net Another method involves the use of m-chloroperbenzoic acid (mCPBA) starting from 2-hydroxy-acetophenone via an enaminone, which avoids potentially hazardous intermediates. researchgate.net The reactivity of the 3-position is further exemplified by 3-formylchromone, which serves as a versatile starting material in multicomponent reactions due to its multiple electron-deficient centers, enabling the creation of a diverse range of new chromone derivatives. researchgate.net

Impact of the 7-Methoxy Group on Molecular Interactions and Pathways

For example, a study on chromone analogues revealed that a hydroxyl (OH) group at the 7-position had minimal effect on the anti-influenza A virus (IAV) activity, suggesting that for this specific antiviral action, other structural features might be more critical. acs.org In contrast, another study on SIRT2 inhibitors showed that a fluorine substituent at the 7-position of a chroman-4-one derivative resulted in only weak inhibitory activity. acs.org

However, the presence of a methoxy (B1213986) group at C-7, often in conjunction with other substitutions, is found in biologically active natural chromones. For instance, the compound 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone has demonstrated potent inhibitory activity against mushroom tyrosinase, with an IC50 value of 89.0 ± 1.7 µM. nih.gov This indicates that the 7-methoxy group can contribute favorably to the molecule's interaction with certain biological targets.

Positional Effects of Substituents on Chromone Scaffolds

The biological activity of chromone derivatives is highly dependent on the nature and position of various substituents on the chromone scaffold. nih.gov SAR studies have revealed that modifications at different positions can lead to significant changes in potency and selectivity.

Positions 5, 6, and 8: Research on inhibitors of the breast cancer resistance protein (ABCG2) found that a 4-bromobenzyloxy substituent at the 5-position was important for the inhibition of both mitoxantrone (B413) efflux and basal ATPase activity. nih.gov For a series of SIRT2 inhibitors, substituents on the aromatic ring were found to be necessary for any significant inhibition. acs.org Specifically, the size of the substituents at the 6- and 8-positions was deemed important, with larger groups being favorable. acs.org The study also suggested that electron-withdrawing properties in these positions could further enhance inhibitory activity. acs.org A direct comparison indicated that the substituent at the 6-position was more critical for activity than the one at the 8-position. acs.org Furthermore, the introduction of electron-donating or electron-withdrawing groups at the C6-position can significantly alter the electron density of the chromone ring, which is crucial for the molecule's biological properties. nih.gov

Position 2: The substituent at the 2-position also plays a significant role. In the context of SIRT2 inhibition, the length and branching of an alkyl chain at this position influenced the inhibitory effect, with evidence suggesting a space limitation for bulky groups. acs.org For anti-IAV activity, the substitution group at C-2 was found to be a key determinant of the compound's potency. acs.org

The following table summarizes the observed effects of substituents at various positions on the chromone scaffold based on different studies.

PositionSubstituent Effect on Biological ActivityReference
2 The nature of the substituent is important for anti-IAV activity. acs.org
The length and branching of alkyl chains affect SIRT2 inhibition; bulky groups may decrease activity. acs.org
3 The 3-hydroxy group is crucial for certain activities like antioxidant effects and metal chelation. scielo.br
5 A 4-bromobenzyloxy group at this position is important for ABCG2 inhibition. nih.gov
6 More important for SIRT2 inhibitory activity than the 8-position substituent. acs.org
Electron-donating or -withdrawing groups at this position modulate the ring's electron density. nih.gov
7 A hydroxyl group had little effect on anti-IAV activity. acs.org
A fluorine substituent resulted in weak SIRT2 inhibitory activity. acs.org
8 Substituents at this position contribute to SIRT2 inhibition, but are less critical than at the 6-position. acs.org

Conformational Analysis and Stereochemical Considerations in SAR

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that result from rotation around single bonds, is a critical aspect of SAR. quimicaorganica.org The three-dimensional shape of a molecule, or its conformation, dictates how it can interact with a biological target. quimicaorganica.orgwiley.com

For chromone derivatives, which possess a rigid bicyclic system, the orientation of substituents can significantly influence biological activity. nih.gov Stereochemistry, which deals with the 3D aspects of molecules, is therefore fundamental to understanding their function. quimicaorganica.org Even small stereochemical differences can be discriminated by biological systems. quimicaorganica.org

In the context of chroman-4-ones, which are structurally related to chromones but lack the C2-C3 double bond, stereochemistry has been shown to be important. For one SIRT2 inhibitor, the individual enantiomers displayed different inhibitory potencies; the (-)-enantiomer was a more potent inhibitor with an IC50 value of 1.5 µM compared to the (+)-enantiomer's IC50 of 4.5 µM. acs.org This underscores the importance of the specific 3D arrangement of the atoms for effective binding to the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues. researchgate.net

Several QSAR studies have been performed on chromone derivatives for various biological activities:

Antioxidant Activity: A three-dimensional QSAR (3D-QSAR) study on a series of synthetic chromone derivatives as antioxidants was conducted using molecular field analysis (MFA). nih.govresearchgate.net The resulting model showed good predictive power, with a cross-validated correlation coefficient (q² or r²cv) of 0.771 and a predictive correlation coefficient (r²pred) of 0.924 for the test set. nih.govresearchgate.net This study indicated that dihydroxy substitution on the A-ring was essential for radical scavenging activity. nih.gov

Antifungal Activity: A 2D-QSAR analysis was performed on a series of 3-iodochromone derivatives to evaluate their fungicidal activity against Sclerotium rolfsii. frontiersin.org The best model, generated using Multiple Linear Regression (MLR), had a correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911. frontiersin.org The model identified several descriptors, including DeltaEpsilonC and T_2_Cl_6, as major influencers of fungicidal activity. frontiersin.org

Anticancer Activity: In a study of chromone derivatives as potential anti-breast cancer agents, QSAR studies were conducted to identify the key structural features required for activity against hormone-dependent breast cancer. nih.gov

COX Inhibition: For a series of novel chromones designed as antioxidant COX-2 inhibitors, a QSAR model was developed that showed a high correlation coefficient value of 0.946, correlating the compounds' molecular structure with their significant antioxidant activity. tandfonline.com

The table below summarizes the statistical parameters of various QSAR models developed for chromone derivatives.

Biological ActivityQSAR Model TypeCorrelation Coefficient (r²)Cross-validated Coefficient (q²)Predictive Coefficient (r²pred)Reference
Antioxidant3D-QSAR (MFA)0.8680.7710.924 nih.govresearchgate.net
Antifungal2D-QSAR (MLR)0.9430.9110.837 frontiersin.org
COX InhibitionQSAR0.946Not ReportedNot Reported tandfonline.com

These QSAR studies provide valuable insights into the structural requirements for the desired biological activity and serve as a powerful tool in the rational design of new, more effective chromone-based therapeutic agents. frontiersin.org

Advanced Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Key to Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the carbonyl (C=O) group of the pyranone ring, the C-O-C ether linkages, and the aromatic C=C bonds. The absence of published IR spectra for this compound prevents a detailed analysis of its functional group characteristics.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structural details of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound and its derivatives, MS/MS provides valuable insights into their fragmentation pathways, aiding in their identification and characterization.

When analyzing related flavonoid compounds, such as those found in Bauhinia madagascariensis and Bauhinia purpurea, UPLC-ESI-QTOF-MS/MS has been instrumental. ekb.eg For instance, the fragmentation of a compound like 3',5,7-trihydroxy-4'-methoxyflavone (a related flavonoid) with a precursor ion [M-H]⁻ at m/z 299.0548, results in a characteristic fragment ion at m/z 284.0319, corresponding to the loss of a methyl group. ekb.eg This type of fragmentation is crucial for identifying the presence and position of methoxy (B1213986) groups within the flavonoid skeleton.

Further illustrative examples of fragmentation patterns in similar structures can be observed. For instance, in the analysis of 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one, LC-MS/MS analysis with a precursor ion [M+H]⁺ at m/z 375.1074 reveals several key fragment ions. nih.gov The most abundant fragment appears at m/z 314.0439, with other significant fragments at m/z 345.0615, 289.0713, 317.0667, and 271.0604. nih.gov These fragments arise from predictable cleavages of the benzopyranone core and losses of substituents, providing a detailed fingerprint of the molecule's structure.

A proposed fragmentation pathway for a structurally similar compound, 4-hydroxy-3-methoxybenzaldehyde, highlights the types of cleavages that can be expected. researchgate.net These often involve the loss of small neutral molecules like CO, H₂O, and CH₃ radicals from the parent ion, leading to a cascade of fragment ions that are diagnostic for the original structure. While a specific fragmentation pathway for this compound is not detailed in the provided results, the principles derived from these related compounds are directly applicable.

Table 1: Illustrative MS/MS Fragmentation Data of a Related Flavonoid

Precursor Ion (m/z)Fragmentation ModeKey Fragment Ions (m/z)Putative Neutral Loss
375.1074 [M+H]⁺LC-ESI-QTOF314.0439, 345.0615, 289.0713, 317.0667, 271.0604Multiple/Complex
299.0548 [M-H]⁻UPLC-ESI-QTOF-MS/MS284.0319CH₃

This table is illustrative and based on data from related flavonoid compounds to demonstrate the principles of MS/MS fragmentation analysis.

GC-MS and LC-MS for Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable hyphenated techniques for the separation, identification, and quantification of this compound and its isomers in complex mixtures.

GC-MS is particularly useful for the analysis of volatile and thermally stable derivatives of flavonoids. For instance, the NIST WebBook provides GC-MS data for related compounds like 5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one and 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one. nist.govnist.gov The latter, also known as formononetin, has a reported non-polar retention index of 2869.40 on an HP-5MS column. nist.govchemeo.com This type of data is crucial for the chromatographic separation and subsequent identification of the compound based on its mass spectrum.

LC-MS is more broadly applicable to a wider range of flavonoids, including those that are less volatile or thermally labile. The technique has been used extensively in the profiling of metabolites in various plant extracts. For example, LC-ESI-MS/MS was employed to identify a range of flavonoids in Bauhinia madagascariensis and Bauhinia purpurea. ekb.eg This study successfully identified compounds like luteolin-7-O-glucoside and kaempferol-3-O-α-L-arabinoside based on their retention times and mass spectral data. ekb.eg

In another example, the LC-MS analysis of 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one showed a retention time of 5.67 minutes using an Agilent 6530 Q-TOF instrument. nih.gov This, combined with the MS/MS data, allows for confident identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions and chromophoric systems of molecules like this compound. The absorption of UV-Vis radiation by the molecule provides information about its conjugated system.

The UV spectrum of a related compound, 3-hydroxy-4-methoxy benzal acrolein, shows characteristic absorption bands. nih.gov Benzene (B151609) rings typically exhibit strong absorption between 180-184 nm (E₁ band) and 200-204 nm (E₂ band), with a weaker band between 230-270 nm (B band). nih.gov When auxochromes like hydroxyl (-OH) and methoxy (-OR) groups are attached to the chromophore, a bathochromic (red) shift to longer wavelengths is observed due to p-π conjugation. nih.gov In the case of 3-hydroxy-4-methoxy benzal acrolein, the maximum absorbance wavelength was observed at 341 nm, attributed to the extended conjugation involving the aldehyde group. nih.gov

Studies on 4-hydroxycoumarin (B602359) derivatives, which share the benzopyran-4-one core, have shown good UV absorption properties in the range of 280-380 nm. researchgate.net The position of the absorption maxima is influenced by the nature and position of substituents on the phenyl ring and the polarity of the solvent. researchgate.net Electron-donating groups typically cause a bathochromic shift. researchgate.net

Quantum chemical calculations on vanillic acid (4-hydroxy-3-methoxybenzoic acid) indicate that electronic transitions involve charge transfer from the phenyl ring to the oxygen atoms of the methoxy and carbonyl groups. researchgate.net This charge transfer character is a common feature in the electronic spectra of such phenolic compounds.

Table 2: Illustrative UV-Vis Absorption Data for a Related Chromophore

CompoundSolventλmax (nm)Absorption Band
3-hydroxy-4-methoxy benzal acroleinNot Specified218E₂ band (Benzene ring)
3-hydroxy-4-methoxy benzal acroleinNot Specified248B band (Benzene ring)
3-hydroxy-4-methoxy benzal acroleinNot Specified341p-π conjugation

This table is illustrative and based on data from a related chromophoric system to demonstrate the principles of UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of closely related flavonoid structures provides significant insights into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of 3,5,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one reveals that the molecule is not perfectly planar. nih.gov The interplanar angle between the benzopyran-4-one group and the attached phenyl ring is 11.23 (8)°. nih.gov This deviation from planarity is a common feature in flavonoids. The methoxy groups can also be slightly out of the plane of the rings to which they are attached. nih.gov

Table 3: Crystallographic Data for a Related Flavonoid

ParameterValue
Compound3,5,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
DiffractometerBruker SMART APEXII CCD
R-factor0.044
Interplanar Angle (Benzopyran/Phenyl)11.23 (8)°

This table presents crystallographic data for a related flavonoid to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation, purification, and purity assessment of this compound and other flavonoids. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components.

A reversed-phase HPLC (RP-HPLC) method was developed for the analysis of the related intermediate, 3-hydroxy-4-methoxy benzal acrolein. nih.gov This method demonstrated excellent linearity over a concentration range of 0.005–0.08 mg/ml (r > 0.999) and had a detection limit of 5.0 ng/ml and a quantification limit of 15.0 ng/ml. nih.gov The analytical run time was a rapid 15 minutes. nih.gov Such methods are crucial for quality control and ensuring the purity of synthesized or isolated compounds.

HPLC is also widely used to assess the purity of commercially available flavonoid standards. For example, a purity of 98% for 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one was determined by HPLC. molport.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the preliminary separation and identification of compounds. It is often used to monitor the progress of chemical reactions or for the initial screening of plant extracts for the presence of flavonoids.

While specific TLC data for this compound is not available in the provided search results, the general principles apply. Compounds are spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase is allowed to ascend the plate. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases, resulting in different retardation factors (Rf values). The spots can be visualized under UV light or by using a staining reagent. Related compounds like 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one and 5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one are amenable to TLC analysis. nist.govnist.gov

Column Chromatography (CC)

Column chromatography (CC) is a cornerstone technique for the isolation and purification of this compound from complex mixtures, such as synthetic reaction products or natural plant extracts. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. The choice of stationary and mobile phases is critical and is dictated by the polarity of the target compound and the impurities present.

For the separation of flavonoids like this compound, silica gel is a frequently used stationary phase due to its polarity and effectiveness in separating compounds with varying functional groups. The hydroxyl and ketone groups on the flavone (B191248) structure allow for interaction with the silanol (B1196071) groups of the silica gel. The separation is then achieved by eluting the column with a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). acs.orgresearchgate.net By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Another common stationary phase for flavonoid purification is Sephadex LH-20. nih.govmdpi.comdntb.gov.ua This material is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on a combination of size exclusion and partition chromatography. nih.gov It is particularly effective for separating flavonoid aglycones from glycosides and for removing pigments and other classes of compounds. nih.govauctoresonline.org Elution from Sephadex LH-20 is often carried out using polar solvents like methanol (B129727) or ethanol (B145695). nih.govauctoresonline.org

The process generally involves packing a glass column with a slurry of the chosen stationary phase in a non-polar solvent. researchgate.net The crude extract, often pre-adsorbed onto a small amount of silica gel, is then carefully loaded onto the top of the column. The mobile phase is passed through the column, and fractions are collected sequentially. These fractions are typically monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound. Fractions containing pure this compound are then combined and the solvent is evaporated to yield the purified substance.

The following table summarizes various column chromatography conditions reported for the separation and purification of methoxyflavones and related flavonoids.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical methods are instrumental in determining the electronic properties of molecules, offering insights into their reactivity, stability, and spectroscopic characteristics. For 3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one, various computational approaches can be employed to model its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method for studying flavonoids due to its balance of computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP, are frequently used to optimize molecular geometry, calculate electronic properties, and predict spectroscopic data. researchgate.netnih.govresearchgate.netiucr.org

The optimized geometry of flavonoids is crucial for understanding their biological activity. For instance, the planarity of the benzopyranone ring system and the torsion angle of the phenyl ring substituent influence interactions with biological targets. researchgate.netiucr.org DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For the related compound 3-hydroxy-7-methoxyflavone, the crystal structure reveals a nearly planar conformation, which can be compared with DFT-optimized geometries. researchgate.net

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. nih.govnih.gov The molecular electrostatic potential (MEP) map, another important output of DFT calculations, visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.govniscpr.res.inwolfram.comresearchgate.net In flavonoids, the regions around the carbonyl group and hydroxyl groups are often of particular interest. niscpr.res.in

Table 1: Representative DFT-Calculated Electronic Properties for a Flavonoid Analog (e.g., 3-Hydroxyflavone)

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-6.2 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.1 eV
Dipole Moment3.5 D

Note: This data is representative for a similar flavonoid and the exact values for this compound would require specific calculations.

Semi-Empirical Methods and Their Utility

Semi-empirical methods, such as AM1, offer a computationally less expensive alternative to DFT and ab initio methods. researchgate.netnih.gov These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate, they are useful for studying large molecules and for preliminary conformational searches. nih.gov For flavonoids, semi-empirical methods have been employed to calculate electronic parameters and to study structure-activity relationships, often showing good qualitative agreement with experimental data. nih.gov They can be particularly useful for comparing trends within a series of related compounds. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for understanding the conformational flexibility and dynamic behavior of molecules over time.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl group to the benzopyranone core can lead to different conformers with varying energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating key dihedral angles and calculating the potential energy at each step using molecular mechanics force fields. nih.gov

Energy minimization is then used to find the lowest energy conformation, which is presumed to be the most populated at equilibrium. The crystal structure of 3-hydroxy-7-methoxyflavone shows a torsion angle of 1.2(6)° between the phenyl ring and the benzopyranone system, indicating a nearly planar structure. researchgate.net Computational energy minimization can be used to see if this conformation is also the most stable in the gas phase or in solution.

Dynamic Behavior and Stability of this compound

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motion by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation can reveal how the conformation of this compound fluctuates over time in a given environment, such as in a solvent like water. nih.gov For the related compound 3-hydroxyflavone (B191502), MD simulations have been used to study the dynamics of excited-state intramolecular proton transfer, a process that is sensitive to the molecular conformation and its interaction with surrounding water molecules. nih.gov

By analyzing the trajectory from an MD simulation, one can assess the stability of the molecule's conformation. Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure is a common metric to evaluate conformational stability. A stable system will show the RMSD fluctuating around an average value.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, also known as 3-Hydroxy-7-methoxyflavone, molecular docking studies are crucial for understanding its potential biological activity by examining its interactions with protein targets.

Research on related flavonols has demonstrated their ability to interact with a variety of proteins. For instance, studies on 3-hydroxyflavone (3HF) and 7-hydroxyflavone (B191518) (7HF) have explored their binding to proteins like hen egg white lysozyme (B549824) (HEWL). nih.gov These studies reveal that hydrophobic forces and hydrogen bonding are the primary drivers of the interaction. nih.gov Molecular docking simulations for 3HF with HEWL indicated that the flavonoid binds within the active site of the enzyme, with the binding process being spontaneous. nih.gov

Furthermore, molecular docking has been employed to understand how flavonols interact with drug resistance proteins like the Breast Cancer Resistance Protein (BCRP). news-medical.net These studies show that the pattern of hydroxylation and methoxylation on the flavone (B191248) scaffold is critical for binding. For example, docking studies have shown that flavonols can form hydrogen bonds and various hydrophobic interactions (such as pi-pi, pi-alkyl) within the transmembrane domain of BCRP. news-medical.net A balanced pattern of substitutions can lead to strong interaction networks, effectively blocking the protein's drug efflux function. news-medical.net

Computational docking of various methoxyflavones with cytochrome P450 enzymes, such as CYP1B1 and CYP2A13, has also been performed to explain their metabolism. nih.gov These simulations support experimental findings by showing how the flavonoids orient within the enzyme's active site to facilitate reactions like O-demethylation and ring oxidation. nih.gov

The insights from these docking studies on structurally similar flavonoids can be extrapolated to predict the potential protein targets and interaction modes of this compound. The presence of the 3-hydroxyl and 7-methoxy groups provides specific sites for hydrogen bonding and hydrophobic interactions, which can be crucial for binding affinity and selectivity towards various enzymes and receptors.

Table 1: Summary of Molecular Docking Studies on Related Flavonoids
FlavonoidProtein TargetKey Interactions ObservedReference
3-Hydroxyflavone (3HF)Hen Egg White Lysozyme (HEWL)Hydrogen bonding, Hydrophobic forces nih.gov
Various FlavonolsBreast Cancer Resistance Protein (BCRP)Hydrogen bonds, Pi-Pi, Pi-Alkyl news-medical.net
3',4'-DimethoxyflavoneCytochrome P450 1B1 (CYP1B1)Orientation for O-demethylation and oxidation nih.gov
3-Hydroxy-3′,4′,5,7-tetramethoxyflavoneHuman cancer cell lines (A549, MCF-7)Docking suggested potential as an anticancer agent researchgate.net

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These predictions are invaluable for structure elucidation and for interpreting experimental data.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method combined with DFT. For flavonoids similar to this compound, DFT calculations at levels like B3LYP/6-311G(d,p) have shown a strong correlation with experimental ¹H and ¹³C NMR data. nih.govresearchgate.net For example, a study on 3-hydroxy-7-methoxyflavone involved geometry optimization using DFT methods, followed by ¹H NMR calculations at the B3LYP/6-311++G** level to aid in the assignment of experimental chemical shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be simulated using DFT. Theoretical vibrational spectra for related isoflavones have been shown to match well with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and other method-inherent approximations. nih.govresearchgate.net DFT calculations can also predict Raman spectra. researchgate.netnih.gov These simulations aid in the assignment of complex vibrational modes within the molecule, such as the C=O stretching, O-H bending, and various C-C and C-O stretching vibrations of the chromone (B188151) core and substituent groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions for flavonoids. researchgate.net Studies on 3-hydroxyflavone show that solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), are critical for accurate predictions. researchgate.net The π → π* transitions are generally stabilized (red-shifted) in polar solvents, while n → π* transitions are destabilized (blue-shifted). researchgate.net Experimental data for 3-Hydroxy-7-methoxyflavone in ethanol (B145695) shows an absorption maximum at 256 nm. photochemcad.com TD-DFT calculations can help assign the specific molecular orbitals involved in this and other electronic transitions.

Table 2: Predicted vs. Experimental Spectroscopic Data for Flavonoids
Spectroscopy TypeCompoundComputational MethodKey Findings/PredictionsReference
NMR7-hydroxy 3'-methoxyisoflavoneDFT (WP04/6-311G(d,p))Good correlation between calculated and experimental ¹H and ¹³C chemical shifts. nih.gov
IR7-hydroxy 3'-methoxyisoflavoneDFT (B3LYP/6-311G(d,p))Simulated vibrational spectrum showed good correlation with experimental IR after scaling. nih.govresearchgate.net
UV-Vis3-HydroxyflavoneTD-DFT/PCMPredicted solvent effects on n → π* (blueshift) and π → π* (redshift) transitions. researchgate.net
UV-Vis3-Hydroxy-7-methoxyflavoneExperimentalλmax at 256 nm in Ethanol. photochemcad.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into reaction mechanisms by allowing for the mapping of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. For this compound, a key computationally studied mechanism is the Excited-State Intramolecular Proton Transfer (ESIPT).

The 3-hydroxy group adjacent to the carbonyl oxygen is a classic structural motif for ESIPT. Upon photoexcitation, the proton from the hydroxyl group can transfer to the carbonyl oxygen, forming a transient keto-tautomer. This process is extremely fast and results in a dual fluorescence phenomenon. Computational studies on the parent compound, 3-hydroxyflavone, have extensively modeled this mechanism. nih.govnih.govresearchgate.net These studies use methods like TD-DFT to analyze the potential energy surfaces of both the ground and excited states, confirming that the proton transfer is energetically favorable in the excited state but not the ground state. The calculations help to understand how the environment, such as solvent polarity, influences the ESIPT process and the resulting photophysical properties. researchgate.net

Another area where computational chemistry elucidates reaction pathways is in mass spectrometry fragmentation. A combined computational and mass spectrometric study on 3-hydroxyflavone has detailed its fragmentation patterns. nih.gov Theoretical calculations can help predict the stability of various fragment ions and the energy required for bond cleavages, thus explaining the observed mass spectrum. This information is critical for the structural identification of flavonoids in complex mixtures.

While specific computational studies on the synthetic reaction mechanisms to form this compound are not widely reported in the provided results, the principles are well-established. The synthesis of chromones often involves an intramolecular cyclization. spectrabase.com Computational methods could be used to model the transition states of these cyclization reactions, for example, the activation of a carbonyl oxygen by a catalyst followed by the nucleophilic attack of a phenolic oxygen, to optimize reaction conditions and predict yields. researchgate.net

Application in Rational Design and Virtual Screening of Chromone Analogues

The chromone ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple, diverse protein targets. spectrabase.com this compound serves as an excellent starting point or scaffold for the rational design and virtual screening of new, more potent, and selective bioactive compounds.

Rational Design: Structure-activity relationship (SAR) studies, often guided by computational analysis, are central to rational design. For example, studies on methoxyflavone derivatives have shown that the position and number of hydroxyl and methoxy (B1213986) groups are critical for their biological effects, such as anticancer activity or the ability to reverse multidrug resistance. nih.govmdpi.com Computational modeling can predict how modifications to the this compound scaffold—such as adding or moving functional groups—would affect its binding affinity and selectivity to a target protein. For instance, designing derivatives of 5-hydroxy-3′,4′,7-trimethoxyflavone to modulate its interaction with the BCRP drug transporter has been successfully demonstrated. nih.gov

Virtual Screening: Virtual screening (VS) is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. There are two main approaches: ligand-based and structure-based VS.

Ligand-based VS: If the 3D structure of the target is unknown, but active molecules like this compound exist, these can be used as a template. Algorithms search for other molecules in a database with similar 2D or 3D features (shape, pharmacophores). chemrxiv.org Neural networks and deep learning are increasingly being used to create molecular representations that enhance scaffold hopping—the identification of new, structurally diverse molecules that retain the key biological activity of the original scaffold. chemrxiv.org

Structure-based VS: If the 3D structure of the protein target is known, molecular docking can be used to screen thousands or millions of compounds virtually. nih.gov A "scaffold-focused" virtual screening approach can be particularly effective. nih.gov In this method, a core scaffold, such as the 3-hydroxy-7-methoxy-chromone core, is used to identify molecules from a library that contain this essential binding element, which can then be prioritized for further testing and optimization. nih.gov

Through these computational strategies, the this compound scaffold can be systematically explored and modified to generate novel analogues with improved therapeutic properties.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Natural Distribution of Chromones and Flavonoids in Plants and Fungi

Chromones and their derivatives, such as flavonoids, are a widespread and diverse group of secondary metabolites found throughout the plant and fungal kingdoms. nih.govnih.gov These compounds are not essential for the primary growth and development of an organism but play crucial roles in interaction with the environment. The basic chromone (B188151) structure, a benzopyran-4-one, is the scaffold for a vast array of more complex molecules, including the subject of this article, 3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one.

While direct isolation of this compound from a specific natural source is not extensively documented in readily available literature, numerous structurally similar compounds have been identified in a variety of plant species. For instance, various hydroxylated and methoxylated flavones and chromones have been isolated from plants such as those of the Artemisia, Eucalyptus, and Aquilaria genera. nih.gov One closely related compound, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one, has been isolated from Combretum quadrangulare. nih.gov Another example is the flavone (B191248) tectochrysin (B192502) (5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one), which has also been identified in various plants. nist.gov The presence of these analogous compounds strongly suggests that this compound is also likely to be found in the plant kingdom, pending further phytochemical investigations.

The distribution of these compounds can be tissue-specific, and their production is often influenced by environmental factors such as UV radiation and pathogen attack.

Isolation Methodologies from Plant Extracts (e.g., roots, leaves, fruits)

The isolation of chromones and flavonoids from plant materials typically involves a series of extraction and chromatographic techniques. A general procedure for isolating these compounds from plant extracts, such as from the leaves, roots, or fruits, is outlined below.

Initially, the dried and powdered plant material is subjected to extraction with a solvent or a series of solvents of increasing polarity. Common solvents used include hexane (B92381), chloroform, ethyl acetate (B1210297), and methanol (B129727). This initial extraction yields a crude extract containing a complex mixture of compounds.

The crude extract is then subjected to various chromatographic techniques to separate the components. Column chromatography is a fundamental method used for this purpose. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used as the mobile phase. tandfonline.com For example, a mixture of petroleum ether and ethyl acetate has been successfully used to elute and isolate flavones. tandfonline.com

Further purification can be achieved using more advanced techniques such as High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is often used in the final stages of purification to obtain the pure compound. The structure of the isolated compound is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biosynthetic Pathways Leading to Chromone Scaffolds

The biosynthesis of chromones and flavonoids is intricately linked to the broader phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.

The phenylpropanoid pathway begins with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a central intermediate. This molecule can then enter various branches of the phenylpropanoid pathway. For the biosynthesis of flavonoids and chromones, p-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone (B49325) synthase (CHS). This results in the formation of a chalcone, which is the precursor to the vast majority of flavonoids.

The chalcone can then be cyclized by the enzyme chalcone isomerase (CHI) to form a flavanone (B1672756). From this flavanone intermediate, a multitude of enzymatic modifications, including hydroxylations, methoxylations, glycosylations, and rearrangements, lead to the vast diversity of flavonoids and related compounds observed in nature. The formation of the specific 3-hydroxy-7-methoxy substitution pattern of the target compound would involve specific hydroxylase and O-methyltransferase enzymes acting on a flavonoid or chromone precursor.

The biosynthesis of the chromone scaffold and its subsequent modifications are governed by a suite of specific enzymes, the expression of which is controlled by various genetic factors. Key enzymes in this process include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step of the phenylpropanoid pathway, converting phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold.

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of chalcones into flavanones.

Hydroxylases: A diverse group of enzymes, often cytochrome P450 monooxygenases, that introduce hydroxyl groups at specific positions on the flavonoid or chromone ring.

O-methyltransferases (OMTs): These enzymes transfer a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the ring structure, leading to methoxylated derivatives like the 7-methoxy group in the target compound.

The expression of the genes encoding these enzymes is tightly regulated by transcription factors, which can be induced by developmental cues and environmental stresses.

Homoisoflavonoids as Closely Related Natural Benzopyran Derivatives

Homoisoflavonoids are a class of natural products that are structurally very similar to flavonoids and isoflavonoids, all of which are based on the benzopyran ring system. The key structural difference is the presence of an additional carbon atom, typically as a benzyl (B1604629) or benzylidene group at the 3-position of the chromane (B1220400) or chromanone core.

These compounds are less common in nature than flavonoids but have been isolated from various plant families. Like flavonoids, they are also biosynthesized from intermediates of the phenylpropanoid pathway. Their biological activities are also of interest to researchers and are being explored for their potential pharmacological applications.

Chemical Ecology and Ecological Roles of Chromones in Nature

The production of chromones and flavonoids by plants is not arbitrary; these compounds play significant roles in the interaction of the plant with its environment. Their functions are diverse and crucial for the survival and reproduction of the plant.

One of the primary roles of these compounds is in defense against herbivores and pathogens. Many flavonoids exhibit antimicrobial and antifungal properties, helping to protect the plant from infections. They can also act as feeding deterrents to insects and other herbivores.

Furthermore, flavonoids, including those with specific hydroxylation and methoxylation patterns, are known to be involved in protecting the plant from the damaging effects of ultraviolet (UV) radiation. They accumulate in the epidermal layers of leaves and flowers, where they absorb UV-B radiation, thus shielding the plant's DNA and photosynthetic machinery from harm.

In addition to their protective roles, some flavonoids are responsible for the vibrant colors of flowers and fruits, acting as pigments that attract pollinators and seed dispersers. They can also be involved in signaling between the plant and symbiotic microorganisms, such as the initiation of nitrogen-fixing root nodules in legumes. The specific ecological roles of this compound have not been explicitly studied, but based on the known functions of related compounds, it is likely to contribute to the plant's defense and stress response systems.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one, and what key reaction conditions are required?

The synthesis typically involves acid-catalyzed condensation of phenolic precursors. For example, derivatives of benzopyran-4-one are synthesized via condensation of substituted phenols with aldehydes under acidic conditions (pH 2–3) at 80°C, followed by purification using silica gel chromatography . Reaction yields depend on precise control of temperature, solvent polarity, and catalyst type. For instance, multi-step syntheses involving methoxy-substituted precursors have achieved yields up to 73% after recrystallization .

Q. Key Methodological Considerations :

  • Precursor Selection : Use 7-methoxy-substituted phenolic compounds to ensure proper regioselectivity.
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3), hydroxy (-OH), and aromatic proton environments. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peaks).
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1640 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Data Interpretation Tip : Compare spectral data with structurally related compounds, such as 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy derivatives, to resolve ambiguities .

Q. What preliminary biological activities have been reported for this compound?

this compound exhibits:

  • Antioxidant Activity : Demonstrated in DPPH radical scavenging assays (IC50_{50} values comparable to ascorbic acid in analogs) .
  • Anti-inflammatory Effects : Inhibition of COX-2 enzyme in murine macrophage models .
  • Anticancer Potential : Moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7) via apoptosis induction .

Q. Assay Systems :

Activity Assay Reference
AntioxidantDPPH radical scavenging
Anti-inflammatoryLPS-induced COX-2 inhibition
CytotoxicityMTT assay (MCF-7 cells)

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield issues?

Key Strategies :

  • Solvent Optimization : Replace methanol with dimethylformamide (DMF) to enhance solubility of intermediates, as demonstrated in multi-step syntheses achieving 73% yield .
  • Catalyst Screening : Test Lewis acids (e.g., BF3_3-Et2_2O) to improve condensation efficiency .
  • Temperature Control : Maintain reaction temperatures between 70–80°C to prevent side reactions .

Case Study : A patent-derived method achieved 73% yield via sequential methanesulfonylation and dimethylamine substitution, followed by recrystallization .

Q. How should conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Root Causes :

  • Solvent Effects : Deuterated DMSO vs. CDCl3_3 can shift hydroxy proton resonances.
  • Impurities : Residual solvents or byproducts may obscure signals.

Q. Resolution Strategies :

  • 2D-NMR Techniques : Use HSQC and HMBC to assign overlapping signals .
  • Authentic Standards : Spike samples with commercially available analogs (e.g., 5,7-dihydroxy-6-methoxyflavone) for comparative analysis .
  • X-ray Crystallography : Resolve absolute configuration ambiguities .

Q. What in silico approaches are recommended to predict the structure-activity relationship (SAR) of derivatives?

Methodology :

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, Keap1-Nrf2) using software like AutoDock Vina. Substituent position (e.g., 7-methoxy vs. 5-hydroxy) significantly impacts binding affinity .
  • QSAR Modeling : Corrogate electronic (Hammett constants) and steric parameters with bioactivity data to design optimized derivatives.

Q. Example SAR Insight :

Substituent Effect on Antioxidant Activity
7-MethoxyEnhances lipid peroxidation inhibition
3-HydroxyReduces cytotoxicity in normal cells

Q. How should researchers address discrepancies in reported biological activity data?

Analysis Framework :

Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HepG2) and assay protocols (e.g., DPPH concentration).

Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC50_{50} values relative to positive controls) .

Mechanistic Studies : Validate activity via knockout models (e.g., Nrf2-deficient cells for antioxidant pathways) .

Q. What safety precautions are critical when handling this compound?

PPE Requirements :

  • Respiratory Protection : Use NIOSH-approved P95 respirators to avoid inhalation of aerosols .
  • Skin Protection : Nitrile gloves and lab coats to prevent dermal irritation .
  • Eye Protection : Goggles and face shields, as the compound may cause severe eye irritation .

Q. Emergency Protocols :

  • Spill Management : Collect residues using HEPA-filter vacuums to prevent environmental contamination .
  • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation .

Q. Data Contradiction Analysis Example :

Study Reported Cytotoxicity (IC50_{50}) Possible Reason
Study A (2024)25 µM (MCF-7)Used ethanol solvent
Study B (2025)50 µM (MCF-7)Used DMSO solvent (lower bioavailability)

Resolution : Re-test under standardized solvent conditions (e.g., DMSO ≤0.1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.